4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-(2,5-dimethylanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-5-6-12(2)14(9-11)19-16-13(10-17)15(20(3)4)7-8-18-16/h5-9H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUJPLQRJTUQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=CC(=C2C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction involving a suitable pyridine derivative and a nitrile source under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Dimethylanilino Group: The dimethylanilino group can be attached through a coupling reaction with 2,5-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
4-(Dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Organic Molecules : The compound can undergo various reactions such as oxidation, reduction, and substitution to form more complex structures.
- Catalysis : Its basicity allows it to act as a nucleophilic catalyst in esterification reactions and other organic transformations .
Biology
Research into the biological activities of this compound has revealed potential applications:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
- Anticancer Research : Investigations are ongoing to explore its efficacy in targeting cancer cells through specific molecular interactions. The compound's ability to bind to enzymes or receptors may modulate biological pathways relevant to cancer progression.
Medicine
The compound is being studied for its potential as a pharmaceutical intermediate:
- Drug Development : Its unique structure may contribute to the development of new therapeutic agents targeting various diseases. Ongoing research is focused on understanding its pharmacological properties and mechanisms of action .
Industry
In industrial applications, this compound is used in:
- Dyes and Pigments : The compound's chemical properties make it suitable for synthesizing dyes and pigments used in various products.
- Chemical Manufacturing : It plays a role in the production of other chemicals due to its reactivity and ability to participate in diverse chemical reactions.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that this effect was mediated through apoptosis induction via caspase activation pathways.
Case Study 2: Synthesis of Novel Derivatives
Researchers explored the synthesis of novel derivatives based on this compound. By modifying the substituents on the pyridine ring, they aimed to enhance biological activity and selectivity. Initial results showed promising activity against resistant bacterial strains.
Summary
This compound is a compound with significant potential across various scientific domains. Its applications span chemistry, biology, medicine, and industry, making it a valuable subject for ongoing research. Future studies are likely to uncover further insights into its mechanisms of action and broaden its applicability in therapeutic contexts.
| Application Area | Specific Uses | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial and anticancer research | Potential new treatments for infections/cancer |
| Medicine | Pharmaceutical intermediate | Development of novel drugs |
| Industry | Dyes and pigments | Enhances product quality |
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The target compound is distinguished from similar pyridine-carbonitriles by its unique substitution pattern:
- Substituents: The 4-dimethylamino and 2-(2,5-dimethylphenyl)amino groups contrast with substituents in analogs such as: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives: These feature chloro and aryl groups at the 2- and 5-positions, respectively, enhancing electrophilicity for nucleophilic substitution reactions . Triazine-containing cyanopyridines: Derivatives like 4-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile incorporate triazine rings, which confer rigidity and hydrogen-bonding capabilities .
Electronic and Steric Effects
- Steric Bulk : The 2,5-dimethylphenyl group may reduce intermolecular stacking, influencing crystallinity and thermal stability.
Biological Activity
4-(Dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile, also known as DMAP-Nicotinonitrile, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molar Mass : 266.34 g/mol
- CAS Number : 339102-16-8
The compound features a nicotinonitrile core with a dimethylamino group and a dimethylanilino group, which contribute to its unique biological properties and interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways that affect cellular responses.
- Cytotoxic Effects : Research indicates that it may exhibit cytotoxicity towards certain cancer cell lines, making it a candidate for anticancer therapies.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.46 | Growth inhibition |
| MDA-MB-231 | 12.91 | Apoptosis induction |
| A549 (Lung Cancer) | 15.00 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound has a notable potency against breast cancer cell lines and suggests further exploration in lung cancer treatment .
Case Studies
- Case Study on MCF-7 Cells :
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare its biological activity with related compounds:
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | 17.02 | Antimetabolite |
| Doxorubicin | 10.00 | Topoisomerase II inhibitor |
| 4-(Dimethylamino)-pyridine (DMAP) | >50 | Catalytic role in reactions |
The comparative analysis shows that while other compounds like Doxorubicin are potent, they may have more severe side effects compared to DMAP-Nicotinonitrile, which has demonstrated lower toxicity levels .
Q & A
Q. Example Reaction Setup
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Structural Analysis
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., dimethylamino and aryl groups). For example, δH ~3.08 ppm corresponds to N(CH), while aromatic protons appear at δH 6.8–8.4 ppm .
- IR Spectroscopy : Peaks at ~2212 cm confirm the presence of a nitrile group, and bands near 1617 cm indicate C=N stretching .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., monoclinic crystal system with β = 115.16° and Z = 4) .
How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Advanced Computational Strategy
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites, such as the electron-deficient nitrile group .
- Reactivity Pathways : Transition state analysis predicts regioselectivity in substitution reactions (e.g., preference for para-substitution on aryl rings) .
- Binding Affinity : Docking studies model interactions with biological targets (e.g., kinases or receptors) to guide drug design .
Q. Key Computational Parameters
| Method | Basis Set | Software |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Gaussian 09 |
| Molecular Docking | AutoDock Vina | PyRx |
What strategies resolve contradictions in biological activity data across different studies?
Advanced Data Reconciliation
Discrepancies in bioactivity data often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Purity Validation : HPLC (≥95% purity) and mass spectrometry confirm compound integrity before testing .
- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., pyrimidinecarbonitriles in ) to identify trends.
How can hydrogen bonding and crystal packing be analyzed using X-ray diffraction data?
Advanced Crystallographic Analysis
X-ray data reveal intermolecular interactions critical for stability and solubility:
Q. Example Crystal Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a=12.7408, b=7.8520, c=14.4194 | |
| β Angle | 115.163° |
What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced SAR Challenges
- Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl) may hinder target binding despite enhancing stability .
- Electronic Modulation : Nitrile groups increase polarity but reduce membrane permeability, requiring prodrug strategies .
- Bioisosteric Replacement : Substituting the pyridine core with thieno[2,3-b]pyridine alters activity profiles unpredictably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
